6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure It is characterized by the presence of multiple functional groups, including an imino group, a methyl group, an oxo group, and a phenylethyl group
Preparation Methods
The synthesis of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the tricyclic core structure, followed by the introduction of the various functional groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form different oxidation states.
Reduction: The imino group can be reduced to an amine group under suitable conditions.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. .
Scientific Research Applications
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C27H31N5O3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O3/c1-17(2)35-14-8-13-31-24(28)21(26(33)29-19(4)20-9-6-5-7-10-20)15-22-25(31)30-23-12-11-18(3)16-32(23)27(22)34/h5-7,9-12,15-17,19,28H,8,13-14H2,1-4H3,(H,29,33) |
InChI Key |
WSWAHGRFVHWMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC(C)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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